5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-diphenyl-
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Overview
Description
5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with diamine and diphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization and substitution steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(2,3-d)pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrido(2,3-d)pyrimidine derivatives: These analogs have a pyridine ring fused to the pyrimidine core, resulting in different chemical and biological properties.
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
114685-04-0 |
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Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-N,4-N-diphenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H15N5/c1-3-7-13(8-4-1)20-17-16-15(11-12-19-16)22-18(23-17)21-14-9-5-2-6-10-14/h1-12,19H,(H2,20,21,22,23) |
InChI Key |
NGYSOAYQOLKCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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